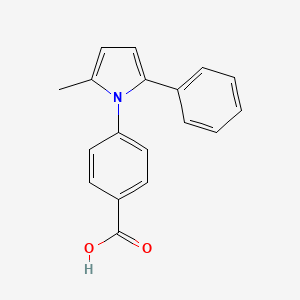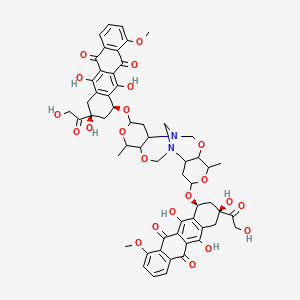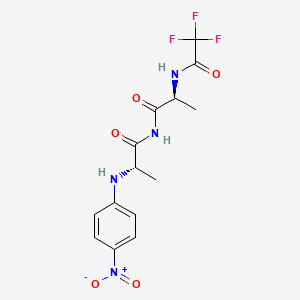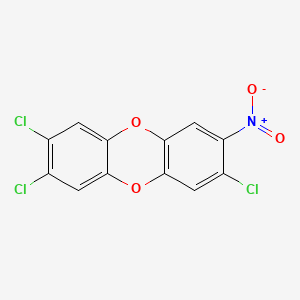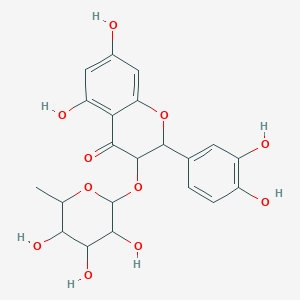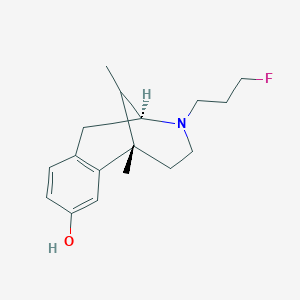
3-Fpnm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorophenmetrazine, also known as 3-Fpnm, is a phenylmorpholine-based stimulant and a fluorinated analogue of phenmetrazine. It has gained attention in recent years due to its stimulant effects and cognitive enhancements. This compound is known for its ability to act as a norepinephrine-dopamine releasing agent, making it a subject of interest in both scientific research and recreational use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenmetrazine typically involves the fluorination of phenmetrazine. One common method includes the reaction of phenmetrazine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 3-Fluorophenmetrazine may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorophenmetrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom or the morpholine ring.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various fluorinated and non-fluorinated analogues, as well as hydroxylated and dealkylated derivatives .
Applications De Recherche Scientifique
3-Fluorophenmetrazine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of stimulant drugs and their analogues.
Biology: Investigated for its effects on neurotransmitter release and uptake, particularly norepinephrine and dopamine.
Medicine: Explored for potential therapeutic uses in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new psychoactive substances and as a standard in forensic toxicology
Mécanisme D'action
3-Fluorophenmetrazine exerts its effects primarily by acting as a norepinephrine-dopamine releasing agent. It binds to and reverses the transporters for these neurotransmitters, leading to increased extracellular concentrations. This results in enhanced stimulation and cognitive effects. The compound shows negligible efficacy as a serotonin releaser, making its action more selective for catecholamines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenmetrazine: The parent compound, known for its stimulant effects.
2-Fluorophenmetrazine: A regioisomer with similar properties but different pharmacokinetics.
4-Fluorophenmetrazine: Another regioisomer with distinct effects and metabolic pathways
Uniqueness
3-Fluorophenmetrazine is unique due to its specific fluorination at the 3-position, which alters its pharmacological profile compared to other analogues. This modification results in a compound with potent norepinephrine-dopamine releasing properties and reduced serotonin activity, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
99134-12-0 |
|---|---|
Formule moléculaire |
C17H24FNO |
Poids moléculaire |
277.38 g/mol |
Nom IUPAC |
(1S,9S)-10-(3-fluoropropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H24FNO/c1-12-16-10-13-4-5-14(20)11-15(13)17(12,2)6-9-19(16)8-3-7-18/h4-5,11-12,16,20H,3,6-10H2,1-2H3/t12?,16-,17-/m0/s1 |
Clé InChI |
DBYKZHOWVBRCTO-XZNKJRRYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CCCF)C)C=C(C=C3)O |
SMILES isomérique |
CC1[C@@H]2CC3=C([C@]1(CCN2CCCF)C)C=C(C=C3)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CCCF)C)C=C(C=C3)O |
Synonymes |
3-FPNM N-(3-fluoropropyl)-N-normetazocine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


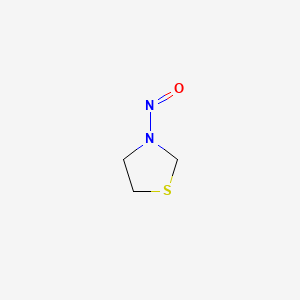
![Bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1212686.png)
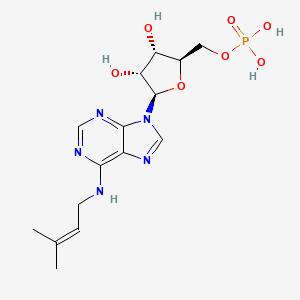

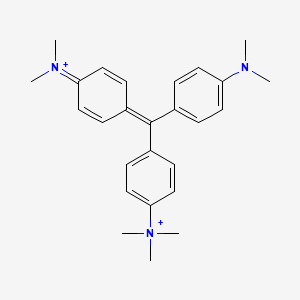
![2,2-dimethyl-N-[[2-(4-methyl-1-piperidinyl)anilino]-sulfanylidenemethyl]propanamide](/img/structure/B1212695.png)
